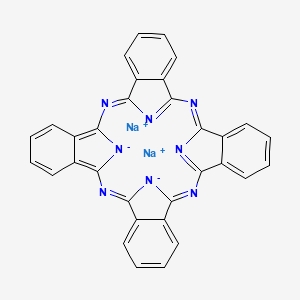

29H,31H-Phthalocyanine, disodium salt

説明

Overview of Phthalocyanine (B1677752) Macrocycles: Historical Context and Structural Fundamentals

The history of phthalocyanines traces back to 1907 with the observation of an unidentified blue substance. bris.ac.ukwikipedia.org However, it was the serendipitous synthesis of copper phthalocyanine in 1927 and the subsequent structural elucidation by Sir Patrick Linstead in 1934 that truly opened the door to understanding these remarkable molecules. wikipedia.org

At its heart, the phthalocyanine molecule features a large, planar macrocyclic ring composed of four isoindole units linked by nitrogen atoms. researchgate.netdergipark.org.tr This structure is analogous to naturally occurring porphyrins, the building blocks of molecules like chlorophyll. dergipark.org.tracs.org The extensive system of alternating double and single bonds within the ring results in a highly conjugated π-electron system, bestowing upon the molecule exceptional stability and aromatic character. researchgate.netwikipedia.org This aromaticity is a key determinant of its unique electronic and optical properties.

Unsubstituted phthalocyanines are notoriously insoluble in water and most organic solvents, which can limit their practical applications. nih.govresearchgate.net The introduction of ionic groups, such as in the disodium (B8443419) salt, is a common strategy to enhance water solubility. nih.gov This increased solubility is a critical factor for a wide range of research applications, particularly in biological and aqueous-based systems, as it allows for easier handling and investigation of the molecule's properties in these environments. nih.govnih.gov

Research Significance of 29H,31H-Phthalocyanine, Disodium Salt

The specific characteristics of this compound, make it a compound of considerable interest in the scientific community.

The extensive π-conjugated system of the phthalocyanine macrocycle is responsible for its strong absorption of light, particularly in the red region of the visible spectrum. nih.govresearchgate.net This property is a hallmark of phthalocyanines and is central to many of their applications. The electronic properties of this compound, like other phthalocyanines, can be tuned, making it a versatile component in the development of advanced materials. researchgate.netresearchgate.net Theoretical studies have explored the electronic relationship of disodium phthalocyanine in heterojunction devices, highlighting its potential in organic electronics. mdpi.com

| Property | Description |

| CAS Number | 25476-27-1 bldpharm.commatrix-fine-chemicals.comepa.gov |

| Molecular Formula | C32H16N8Na2 epa.gov |

| Synonyms | Sodium Phthalocyanine, Disodium Phthalocyanine matrix-fine-chemicals.com |

The unique combination of water solubility, intense color, and tunable electronic properties makes this compound, an adaptable molecule for various research pursuits. Phthalocyanines, in general, are explored for their potential in catalysis, chemical sensors, and photodynamic therapy. bris.ac.ukwikipedia.org The water-soluble nature of the disodium salt derivative makes it particularly amenable to studies in aqueous environments, opening up possibilities for applications in biological systems and environmental science. nih.gov Its use in the fabrication of flexible electronic devices is also an area of active investigation. mdpi.com

Position within the Broader Phthalocyanine Research Landscape

The field of phthalocyanine research is vast, driven by the compounds' synthetic versatility and their unique optical, electronic, and thermal properties. jchemrev.comphthalocyanines.com This has led to their application as industrial dyes and pigments, catalysts, materials for gas sensors, molecular electronics, and photosensitizers in photodynamic therapy and organic solar cells. jchemrev.comresearchgate.netphthalocyanines.comsigmaaldrich.comnih.gov Much of this research has historically focused on metal phthalocyanines (MPcs), where a central metal ion fine-tunes the molecule's properties. nih.govmdpi.com

Within this extensive landscape, this compound (Na₂Pc) occupies a more specialized niche. mdpi.com While M₂Pc molecules like Na₂Pc have not been as extensively studied as their planar M(II)Pc counterparts, they are the subject of growing interest for their distinct properties. mdpi.com The non-planar structure, where sodium ions sit above and below the macrocycle plane, leads to different molecular packing in the solid state and influences properties like conductivity. mdpi.com

Current research on disodium phthalocyanine is heavily concentrated in the area of materials science, particularly for optoelectronic applications. researchgate.netmdpi.comnih.gov Scientists are investigating its structural, optical, and electrical characteristics, often by preparing it in the form of thin films using methods like high-vacuum thermal evaporation. researchgate.netmdpi.comias.ac.in These studies have shown that Na₂Pc thin films can have an amorphous structure and exhibit indirect allowed optical transitions, making them potentially useful in various optoelectronic devices. researchgate.net

Key research findings include:

Optical Properties : Na₂Pc exhibits strong absorption in the UV-Vis region, with a characteristic Q-band absorption at around 616-680 nm. mdpi.comnih.gov Theoretical and experimental studies have estimated its optical band gap, a crucial parameter for semiconductor applications. researchgate.net

Electrical Properties : The compound's conductivity has been a focus of investigation. One study noted a significant increase in DC conductivity when Na₂Pc was used as a dopant in a polymer blend. nih.gov Its charge mobility and barrier height have been measured in the context of organic diodes, demonstrating its potential for flexible electronics. mdpi.comnih.gov

Structural Characterization : Techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) are routinely used to confirm the compound's structure and study its morphology. researchgate.netmdpi.comnih.gov FTIR spectra show characteristic peaks for the phthalocyanine ring, such as the pyrrole (B145914) in-plane stretch vibration at 1328 cm⁻¹. mdpi.comnih.govsemanticscholar.org XRD studies have revealed that while the powder form is polycrystalline, thermally evaporated thin films tend to be amorphous. researchgate.net

Composite Materials : Research has explored the integration of Na₂Pc into polymer matrices, such as polyvinyl alcohol/carboxymethyl cellulose (B213188) (PVA/CMC) blends. nih.gov These studies show that doping with Na₂Pc can alter the structural and optical properties of the host material, for instance by promoting an amorphous nature and decreasing the optical bandgap, which is beneficial for energy storage and solar cell applications. nih.gov

Theoretical Modeling : Density Functional Theory (DFT) calculations have been employed to predict the optimized molecular structure, vibrational frequencies, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of Na₂Pc. researchgate.netmdpi.comnih.gov These theoretical studies complement experimental results and help to understand the electronic interactions, for example, in heterojunctions with other molecules like tetracyano-π-quinodimethane (TCNQ). mdpi.comnih.gov

Structure

3D Structure of Parent

特性

CAS番号 |

25476-27-1 |

|---|---|

分子式 |

C32H18N8Na |

分子量 |

537.5 g/mol |

IUPAC名 |

disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H18N8.Na/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40); |

InChIキー |

WHLKDZXLKFUHPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Na+].[Na+] |

正規SMILES |

C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C(N6)N3)C8=CC=CC=C85)C9=CC=CC=C94.[Na] |

他のCAS番号 |

25476-27-1 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Functionalization of Disodium Phthalocyanine

Strategies for Synthesis of 29H,31H-Phthalocyanine, Disodium (B8443419) Salt

The formation of the disodium phthalocyanine (B1677752) macrocycle is primarily achieved through template-assisted cyclotetramerization reactions. These methods are designed to control the assembly of four isoindole units around two sodium ions.

The most prevalent method for synthesizing metal phthalocyanines, including the disodium salt, is the cyclotetramerization of phthalonitrile (B49051) or its derivatives. thieme-connect.dedcu.ie This process involves the cyclic condensation of four phthalonitrile molecules.

A key route, often referred to as the Linstead reaction, utilizes an alkali metal, such as lithium or sodium, in a high-boiling point alcohol like pentanol. dcu.iedergipark.org.tr The reaction mechanism is initiated by the formation of a sodium alkoxide from the reaction of sodium metal with the alcohol solvent. This alkoxide then initiates the cyclotetramerization of phthalonitrile. thieme-connect.de The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent, to facilitate the macrocycle formation. fudutsinma.edu.ng

Alternative conditions involve the use of strong, non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an alcohol solvent. fudutsinma.edu.ngresearchgate.net The base promotes the reaction, leading to the formation of the phthalocyanine complex. The direct cyclotetramerization of phthalonitrile requires a two-electron reduction and the presence of two protons, which can be supplied by the solvent or a co-reagent. thieme-connect.de

A summary of typical reaction conditions is presented below:

| Precursor | Reagents | Solvent | Conditions | Reference |

| Phthalonitrile | Sodium Metal | Pentanol | Reflux | dcu.iedergipark.org.tr |

| Phthalonitrile | Sodium Alkoxide | Methanol/Ethanol (B145695) | - | thieme-connect.de |

| Phthalonitrile Derivative | Metal Salt, DBU | Glycerol | Reflux, Argon atmosphere | fudutsinma.edu.ng |

| Phthalic Anhydride (B1165640) | Urea, Metal Salt, Catalyst | High-boiling solvent (e.g., quinoline) | High Temperature | dcu.ie |

This table is interactive and based on research findings.

In the synthesis of 29H,31H-Phthalocyanine, disodium salt, the sodium ions are not merely spectators but play a crucial templating role. During the cyclotetramerization of phthalonitrile in the presence of sodium metal or a sodium salt, the four precursor units arrange themselves around the sodium ions. dcu.ie

The central cavity of a metal-free phthalocyanine can accommodate two protons. In this synthesis, these positions are occupied by two sodium cations. Because the two cations are too large to fit within the central cavity of the planar macrocycle, the sodium ions are positioned above and below the plane of the phthalocyanine ring. dergipark.org.tr The resulting dianionic phthalocyanine macrocycle is stabilized by the two positively charged sodium counterions. This structure imparts distinct characteristics to the compound, notably a high solubility in polar organic solvents compared to its metal-free or divalent metal counterparts. dergipark.org.tr The synthesis is often designed to yield the dilithium (B8592608) or disodium derivative, which can then be treated with acid to produce the metal-free phthalocyanine (H₂Pc) if desired. dergipark.org.tr

Optimizing the yield and ensuring the purity of the final product are critical considerations in the synthesis of disodium phthalocyanine. The choice of starting materials and reaction conditions significantly impacts the outcome. Using phthalonitrile as a precursor generally leads to cleaner reactions and fewer impurities compared to starting with phthalic anhydride or phthalimide. dcu.ie

To enhance yields, specific techniques can be employed. For instance, it has been reported that electrochemical reduction can increase the yield of phthalocyanine formation, particularly in polar aprotic solvents like DMF or DMSO. thieme-connect.de The solvent choice is also crucial for preventing unwanted side reactions. When using a metal halide salt as the metal source, employing a high-boiling solvent like quinoline (B57606) or 1-chloronaphthalene (B1664548) can prevent the halogenation of the phthalocyanine macrocycle. thieme-connect.de

Purification of the synthesized phthalocyanine is essential. Unsubstituted phthalocyanines are known for their low solubility in most organic solvents, which can complicate purification. However, the disodium salt's increased solubility in polar solvents aids in its separation from non-polar impurities. dergipark.org.tr Purification methods often involve washing the product with various solvents to remove unreacted starting materials and by-products. For instance, after a metal-ion exchange reaction to form a different metallophthalocyanine from the soluble Li₂Pc precursor, the insoluble product can be easily collected from the ethanol or acetone (B3395972) reaction medium. dergipark.org.tr

Theoretical and Computational Investigations

Molecular Interactions and Supramolecular Assembly Simulation

Computational simulations are vital for understanding how individual Na₂Pc molecules interact with each other and with their environment to form larger, ordered structures. These simulations model the non-covalent forces that govern the formation of supramolecular assemblies.

The assembly of phthalocyanine (B1677752) molecules is governed by a combination of intermolecular forces. In aromatic systems, π-π interaction is a central force that determines the stacking geometry and binding strength between molecules. researchgate.net A unified model for π-π stacking suggests a complex interplay where dispersion forces attract monomers from a distance, Pauli repulsion separates them at close range, and at an equilibrium distance, electrostatic interactions, repulsion, dispersion, and orbital interactions are all significant. rsc.org

While hydrogen bonding is a key factor in the aggregation of some phthalocyanine derivatives, van der Waals forces often dominate the potential landscape, influencing the geometry and leading to attractive interactions between molecules. researchgate.netarxiv.org In computational studies of Na₂Pc interacting with other molecules, such as the electron acceptor tetracyano-π-quinodimethane (TCNQ), weak interactions via hydrogen bonds have been identified and their lengths calculated. nih.gov Additionally, ionic substituents can lead to intermolecular electrostatic repulsion, which can reduce the degree of molecular stacking. nih.gov

Phthalocyanine molecules exhibit a strong tendency to aggregate, forming dimers and higher-order assemblies, even in dilute solutions. researchgate.net This aggregation is a critical phenomenon as it significantly alters the material's properties. The dimerization process can cause shifts in the electronic absorption spectra, particularly the Q-bands, due to the decrease in the HOMO-LUMO gap that results from bonding and antibonding interactions between the monomer units. nih.gov The molecular symmetry of the phthalocyanine molecule can control the stacking arrangement, leading to different organized structures like lamellar assemblies or disordered stacks. mdpi.com

Computational Studies of Host-Guest Interactions

Computational modeling has been instrumental in exploring the host-guest chemistry of phthalocyanines, including their interactions with molecules like cyclodextrins. While specific studies focusing exclusively on the disodium (B8443419) salt are limited, research on related phthalocyanine systems provides significant insights. These studies often employ molecular docking and molecular dynamics (MD) simulations to predict and analyze the binding modes and stability of the resulting complexes. nih.gov

For instance, computational studies on the interaction between phthalocyanines and cyclodextrins have revealed that the formation of inclusion complexes can significantly alter the physicochemical properties of the phthalocyanine guest. nih.govnih.gov These alterations include increased solubility and modified photodynamic activity. nih.gov Molecular modeling suggests that the stability and geometry of these host-guest complexes are dependent on the type of cyclodextrin (B1172386) used. nih.gov In the context of 29H,31H-Phthalocyanine, disodium salt, it is hypothesized that the sodium ions would influence the electrostatic potential surface of the macrocycle, thereby affecting its interaction with potential host molecules.

Molecular dynamics simulations can further elucidate the stability of such complexes over time. For example, simulations of metallophthalocyanine-DNA complexes have shown that these structures can remain stable through attractive interactions. nih.gov Similar computational approaches could be applied to model the interaction of the disodium salt with various host molecules, predicting the binding affinities and the nature of the non-covalent interactions that stabilize the complex.

A summary of typical computational methods and findings in the study of phthalocyanine host-guest interactions is presented below.

| Computational Method | Investigated System | Key Findings |

| Molecular Docking (Autodock Vina, Molegro Virtual Docker) | Quaternary metallophthalocyanine derivatives with DNA | Strong binding to DNA grooves, with the presence of substituents enhancing binding affinity. nih.gov |

| Molecular Dynamics (MD) Simulations | Metallophthalocyanine-DNA complexes | Verification of the stability of the complexes over time through attractive interactions. nih.gov |

| MD Simulations with Ion Mobility Spectrometry-Mass Spectrometry | Cyclodextrin-Polyoxometalate complexes | Elucidation of binding modes and the influence of host size on complex formation. |

Reaction Mechanism Modeling

Theoretical modeling plays a crucial role in understanding the intricate reaction mechanisms of phthalocyanines, including their electrochemical and photophysical behaviors.

The electrochemical behavior of phthalocyanines is of significant interest for applications in sensors, catalysis, and energy storage. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to model the redox properties and simulate the electrochemical pathways of these molecules.

Studies on a series of first-row transition metal phthalocyanines have shown that the electrochemical behavior is a complex interplay of metal- and ligand-centered redox events. rsc.org The reversibility of these electrochemical processes is heavily influenced by factors such as axial ligation and the coordinating nature of the solvent, which can affect aggregation. rsc.org For this compound, the sodium ions are expected to influence the electronic structure and, consequently, the redox potentials of the phthalocyanine macrocycle.

Theoretical modeling of the electrochemical nucleation and growth of metal nanoclusters provides a framework for understanding the initial stages of electrodeposition, which can be relevant for modifying electrodes with phthalocyanine films. nih.gov These models can predict the time-dependent current and size of nanoclusters under various electrochemical conditions, such as cyclic voltammetry and potentiostatic deposition. nih.gov

A comparative study of disodium phthalocyanine (Na2Pc) based organic diodes utilized DFT to simulate the molecular interactions between Na2Pc and an electron acceptor. nih.gov These calculations provided insights into the nature of the weak interactions and the electronic relationship between the components. nih.gov

Key parameters obtained from electrochemical simulations of phthalocyanine systems are summarized in the following table.

| Phthalocyanine System | Computational Method | Key Electrochemical Parameter | Finding |

| Disodium Phthalocyanine (Na2Pc) with TCNQ | Density Functional Theory (DFT) | Interaction Energy | Hydrogen bonding interactions were identified between Na2Pc and the TCNQ acceptor. nih.gov |

| First-row transition metal phthalocyanines | Experimental (Cyclic Voltammetry) | Redox Potentials | A mix of metal- and ligand-centered redox events were observed, with reversibility influenced by axial ligands and solvent. rsc.org |

| Cobalt and Copper Phthalocyanine Complexes | Experimental (Voltammetry) | Redox Processes | Fluoro-substituents were found to shift redox processes to more negative potentials and enhance reversibility. rsc.org |

The photophysical properties of phthalocyanines, such as their absorption and emission characteristics, are central to their use in applications like photodynamic therapy and as fluorescent probes. Time-dependent DFT (TD-DFT) is a primary computational tool for analyzing the electronic transitions that govern these processes.

Theoretical calculations on phosphorus(V) phthalocyanines have demonstrated how substituents and axial ligands can tune their photochemical properties. nih.gov For instance, the introduction of electron-donating groups can lead to a significant red shift of the Q-band absorption. nih.gov The presence of the disodium salt in 29H,31H-Phthalocyanine is expected to modulate the electronic structure of the macrocycle, thereby influencing its absorption and emission spectra.

DFT calculations on disodium phthalocyanine have been used to estimate the theoretical bandgap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). One study reported a theoretical bandgap of 1.3 eV for Na2Pc. The HOMO-LUMO gap is a critical parameter that influences the electronic and optical properties of the molecule. The Q-band transition, a hallmark of phthalocyanine absorption spectra, is assigned to the a1u(π) → eg(π*) transition. nih.gov

A summary of theoretical findings related to the photophysical properties of phthalocyanines is provided below.

| Phthalocyanine System | Computational Method | Key Photophysical Parameter | Finding |

| Disodium Phthalocyanine (Na2Pc) | Density Functional Theory (DFT) | HOMO-LUMO Bandgap | The theoretical bandgap was estimated to be 1.3 eV. |

| Phosphorus(V) Phthalocyanines | Theoretical Calculations | Fluorescence Quantum Yields | The presence of certain substituents can lead to high singlet oxygen generation quantum yields. nih.gov |

| Phthalocyanine Derivatives with Chiral Ligands | Experimental and Spectroscopic | Aggregation Behavior | Substituents were found to influence the aggregation process in polar media, affecting photophysical properties. |

Advanced Spectroscopic and Electrochemical Characterization Techniques

The intricate electronic and vibrational properties of 29H,31H-Phthalocyanine, disodium (B8443419) salt, are elucidated through a suite of advanced spectroscopic methods. These techniques provide a fundamental understanding of its molecular structure, electronic transitions, and photophysical behavior.

Spectroscopic Methods for Electronic and Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and chemical bonds within the 29H,31H-Phthalocyanine, disodium salt molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The resulting spectrum serves as a unique molecular "fingerprint."

Analysis of the FTIR spectrum reveals characteristic vibrational modes of the phthalocyanine (B1677752) macrocycle. Key peaks observed for disodium phthalocyanine (Na₂Pc) and related structures confirm the integrity of the macrocyclic ring and its peripheral atoms. ias.ac.inmdpi.com For instance, bands resulting from a carbon-carbon double bond (C=C) stretching mode within the aromatic isoindole rings and the overarching macrocycle are typically observed around 1604 cm⁻¹ and 1487 cm⁻¹. mdpi.com The pyrrole (B145914) in-plane stretching vibration is identifiable by a band near 1328 cm⁻¹. mdpi.com Furthermore, vibrations arising from the interaction between carbon and peripheral hydrogen atoms (C-H bonds) are located at approximately 1278, 1170, and 1123 cm⁻¹. ias.ac.inmdpi.com These specific absorption bands are crucial for confirming the chemical structure of the compound.

Table 1: Characteristic FTIR Vibrational Bands for Disodium Phthalocyanine

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=C Stretching (Aromatic/Macrocycle) | ~1604, ~1487 | mdpi.com |

| Pyrrole In-Plane Stretch | ~1328 | mdpi.com |

| C-H Bending/Stretching | ~1278, ~1170, ~1123, ~779, ~748 | ias.ac.inmdpi.com |

| C-N Stretching | ~1481, ~1334 | ias.ac.in |

| C-C Stretch (Macrocyclic Ring) | ~1606, ~1094 | ias.ac.in |

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is fundamental to understanding the electronic structure of this compound. Phthalocyanines are renowned for their intense absorptions in the visible and near-UV regions of the electromagnetic spectrum, which are attributed to π-π* electronic transitions within the extensive 18 π-electron system of the macrocycle. ias.ac.innih.gov The spectrum is primarily characterized by two significant absorption regions: the Soret band (or B band) in the UV region and the Q-band in the visible region. nih.govresearchgate.net

For thin films of disodium phthalocyanine, the electronic absorption spectrum shows a strong Q-band in the visible range at approximately 656 nm. ias.ac.in In the near-UV region, two broader Soret bands are observed around 370 nm and 328 nm. ias.ac.in Studies on annealed films have identified the Q-band at a slightly different position, around 616 nm, with the Soret band appearing in a wide range between 327 and 430 nm. mdpi.com These transitions are critical for applications such as photosensitizers and in photovoltaic cells. ias.ac.in

The distinct absorption bands in the UV-Vis spectrum of phthalocyanines are explained by Gouterman's four-orbital model. nih.gov

Q-Band: This intense absorption in the visible region (typically 600-700 nm) is responsible for the characteristic blue-green color of phthalocyanines. nih.gov It arises from the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), specifically the a₁ᵤ(π) → e₉(π*) transition. mdpi.comresearchgate.net The Q-band is highly sensitive to the molecular environment, the central metal ion, and aggregation state. researchgate.net For this compound, this band is prominent and has been reported at approximately 628-656 nm. ias.ac.inmdpi.com

Soret Band (B Band): Located in the near-UV region (typically 300-400 nm), the Soret band is less intense than the Q-band for metallophthalocyanines. nih.gov It originates from transitions from lower-lying π orbitals to the LUMO, corresponding to the second π-π* transition (S₀ to S₂ state). researchgate.netresearchgate.net For the disodium salt, distinct Soret bands have been identified at approximately 328 nm and 370 nm. ias.ac.in

Table 2: Electronic Absorption Bands of this compound

| Band | Approximate Wavelength (nm) | Transition | Reference |

|---|---|---|---|

| Q-Band | 616 - 656 | π → π* (HOMO → LUMO) | ias.ac.inmdpi.com |

| Soret (B) Band | 327 - 430 | π → π* (Deeper orbitals → LUMO) | ias.ac.inmdpi.com |

Phthalocyanine molecules, including the disodium salt, exhibit a strong tendency to aggregate in solution and in the solid state due to π-π stacking interactions between the planar macrocycles. rsc.orgnih.gov This aggregation significantly alters the electronic absorption spectrum. nih.gov

The nature of these spectral changes depends on the geometry of the aggregate, as described by Kasha's exciton (B1674681) theory. nih.gov

H-aggregates (face-to-face): These typically result in a blue-shift of the Q-band compared to the monomer. nih.gov

J-aggregates (head-to-tail): This arrangement usually causes a red-shift of the Q-band. nih.gov

In many cases, aggregation leads to a broadening of the absorption bands and a decrease in the intensity of the main Q-band peak (hypochromism). nih.gov The formation of aggregates is highly dependent on the solvent, concentration, and temperature. For example, phthalocyanines are more prone to aggregation in aqueous solutions, while organic solvents like dimethylformamide (DMF) can help maintain the monomeric form. nih.govresearchgate.net The quenching of the Soret band in the film state is also attributed to the formation of a high degree of aggregates. nih.gov

Raman spectroscopy provides complementary information to FTIR, offering a detailed vibrational fingerprint of the molecule. nih.gov The technique is based on the inelastic scattering of monochromatic light from a laser source. nih.gov For phthalocyanines, Raman spectra are complex but provide valuable structural insights, particularly as certain vibrational modes are sensitive to the macrocycle's symmetry and the presence and nature of a central metal ion. rsc.orgmaterialsciencejournal.org

The vibrations can be broadly categorized into those involving the isoindole rings and those related to the macrocycle as a whole. materialsciencejournal.org Key Raman-active modes for the phthalocyanine framework include:

Isoindole Ring and Aza (C=N) Stretches: Strong bands in the 1300-1600 cm⁻¹ region are characteristic of these vibrations. qut.edu.au A marker band around 1500-1530 cm⁻¹ is often used to identify the phthalocyanine radical anion, indicating its redox state. qut.edu.au

Macrocycle Breathing and Deformations: Vibrations between 500 and 1000 cm⁻¹ are typically assigned to ring radial vibrations and deformations of the isoindole units. qut.edu.au

The Raman spectrum of a metal-free phthalocyanine (D₂h symmetry) shows distinct modes that are sensitive to structural changes. materialsciencejournal.org While specific data for the disodium salt is sparse, the principles derived from related metal-free and metallophthalocyanines are directly applicable for its vibrational analysis. rsc.orgmaterialsciencejournal.org The technique is particularly useful for identifying specific phthalocyanines within complex matrices due to the resonance enhancement effect. rsc.org

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. For this compound, this typically involves measuring its fluorescence spectrum. Following excitation, usually into the Q-band, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁) and then emits a photon to return to the ground state (S₀).

The fluorescence emission spectrum is typically a mirror image of the Q-band absorption spectrum, appearing at slightly longer wavelengths (a phenomenon known as the Stokes shift). researchgate.net Phthalocyanine derivatives generally show fluorescence in the red to near-infrared region, between 675 and 700 nm. researchgate.net However, the efficiency of this emission (quantum yield) is highly sensitive to several factors. A primary factor is aggregation, which is known to cause significant fluorescence quenching due to the formation of non-radiative decay pathways. nih.gov The nature of the central atom also plays a critical role; paramagnetic ions can enhance intersystem crossing to the triplet state, thereby reducing fluorescence. The disodium salt, being a closed-shell system, would be expected to fluoresce unless quenched by aggregation or other environmental factors.

Time-Resolved Spectroscopic Studies (e.g., Laser Flash Photolysis) for Excited State Dynamics

Time-resolved spectroscopic techniques are indispensable for understanding the transient phenomena that occur in phthalocyanines following the absorption of light. These methods monitor the generation and decay of excited electronic states on timescales ranging from femtoseconds to milliseconds.

Laser flash photolysis and time-correlated single-photon counting (TCSPC) are prominent techniques used to investigate these dynamics. When a phthalocyanine molecule absorbs a photon, it is promoted to a short-lived excited singlet state. From here, it can relax through several pathways, including fluorescence, non-radiative decay, or intersystem crossing to a longer-lived triplet state. The dynamics of these processes are highly sensitive to the molecule's environment and aggregation state.

Research on closely related, water-soluble phthalocyanines, such as disulphonated aluminium phthalocyanine (AlS2Pc), provides significant insight. Studies using TCSPC reveal that the fluorescence decay kinetics are often complex and cannot be described by a single exponential decay. This complexity indicates the presence of multiple species or decay pathways. For instance, in the presence of human serum albumin, AlS2Pc exhibits bi-exponential fluorescence decay, with a dominant lifetime component of 5.5 ns attributed to the bound monomeric form and a shorter component of 1 ns. nih.gov In cellular environments, these lifetimes can shift, with observed components of 6.1 ns and 2.2 ns. nih.gov

Concentration plays a critical role in the excited state dynamics. At higher concentrations, aggregation occurs, which typically leads to a shortening of the fluorescence lifetime and a decrease in fluorescence quantum yield due to self-quenching. Time-resolved studies on disulfonated aluminium phthalocyanine have shown that as concentration increases, the fluorescence decays become shorter and more non-monoexponential. rsc.org This quenching is often governed by Förster resonance energy transfer (FRET) between monomeric species and to quenching sites within aggregates. rsc.org

Similarly, studies on zinc(II) phthalocyanine (ZnPc) in liposomes show that the monomeric form has a fluorescence lifetime of 3.0-3.5 ns, while aggregated forms have significantly shorter lifetimes (1.2-1.5 ns and 0.4-0.6 ns), highlighting the impact of the local environment on de-excitation pathways. nih.gov These findings underscore the power of time-resolved spectroscopy to probe the photophysical behavior of phthalocyanines, which is crucial for applications like photodynamic therapy and optical sensing.

Table 1: Representative Fluorescence Lifetime Components of Related Phthalocyanines

| Compound | System/Solvent | Lifetime Component 1 (ns) | Lifetime Component 2 (ns) | Source |

| Disulphonated Aluminium Phthalocyanine (AlS2Pc) | Bound to Human Serum Albumin | 5.5 | 1.0 | nih.gov |

| Disulphonated Aluminium Phthalocyanine (AlS2Pc) | K562 Leukaemic Cells | 6.1 | 2.2 | nih.gov |

| Zinc(II) Phthalocyanine (ZnPc) | Monomer in Liposomes | 3.0 - 3.5 | - | nih.gov |

| Zinc(II) Phthalocyanine (ZnPc) | Aggregate in Liposomes | 1.2 - 1.5 | 0.4 - 0.6 | nih.gov |

Electrochemical Characterization

Electrochemical methods are vital for probing the electron transfer properties of this compound. They provide detailed information on the stability of different oxidation states and the kinetics of redox processes.

Cyclic Voltammetry for Redox Behavior Analysis

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of phthalocyanines. It involves scanning the potential of an electrode in a solution containing the compound and measuring the resulting current. The resulting voltammogram provides data on the potentials at which oxidation and reduction events occur.

Phthalocyanines are known for their rich redox chemistry, typically involving multiple, reversible one-electron transfer processes centered on the macrocyclic ring. researchgate.net A typical metal-free phthalocyanine can undergo two one-electron oxidations and up to four one-electron reductions. nih.gov These processes correspond to the formation of radical cations and anions, and subsequently, dications and dianions.

The CV of a phthalocyanine will show a series of peaks. Each pair of peaks (one on the forward scan and one on the reverse scan) corresponds to a specific redox couple (e.g., Pc⁻/Pc²⁻, Pc/Pc⁻, Pc⁺/Pc, Pc²⁺/Pc⁺). The potential at which these events occur is influenced by the solvent, the supporting electrolyte, and any substituents on the phthalocyanine ring. nih.gov For this compound, the presence of the sodium sulfonate groups would be expected to influence these redox potentials compared to the unsubstituted parent molecule.

For example, studies on various phthalocyanines in non-aqueous solvents like tetrahydrofuran (B95107) (THF) have allowed for the direct comparison of their electrochemical properties. nih.gov The first oxidation and reduction potentials are key parameters that define the HOMO-LUMO gap of the molecule. This information is critical for designing materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Spectroelectrochemistry for Real-time Monitoring of Electronic Changes

While cyclic voltammetry identifies the potentials of redox events, it does not provide direct structural information about the species formed. Spectroelectrochemistry overcomes this limitation by combining an electrochemical experiment with a spectroscopic measurement (typically UV-Vis absorption spectroscopy) in the same cell. researchgate.net

This technique allows for the real-time monitoring of changes in the electronic absorption spectrum as the phthalocyanine is systematically oxidized or reduced at the electrode surface. rsc.org Phthalocyanines have a characteristic strong absorption band in the red region of the visible spectrum, known as the Q-band, and another in the near-UV region, the Soret or B-band.

Upon oxidation or reduction, new absorption bands corresponding to the radical cation or anion species appear, while the original Q-band diminishes. researchgate.net These spectral changes are a direct signature of the changes in the molecule's electronic structure. For instance, the formation of the phthalocyanine π-cation radical is often characterized by the appearance of a new band in the 500-600 nm region.

Spectroelectrochemistry provides definitive identification of the species generated at each redox step, confirming whether the electron transfer involves the central metal (in metallophthalocyanines) or the macrocyclic ligand. rsc.org The technique is also invaluable for studying electrochromism, where a material changes color in response to an applied potential. The distinct color changes between the neutral, oxidized, and reduced states of phthalocyanines make them suitable for electrochromic device applications. researchgate.net

Electrochemical Impedance Spectroscopy for Charge Transfer Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the kinetics of charge transfer and other interfacial processes. rsc.org It involves applying a small, sinusoidal AC potential to the electrochemical cell and measuring the current response over a wide range of frequencies. The resulting data is often presented as a Nyquist plot (imaginary impedance vs. real impedance).

When applied to a system containing this compound, particularly in thin-film form on an electrode, EIS can provide quantitative information about the charge transfer resistance (Rct) at the electrode-electrolyte interface. The Rct is related to the rate of electron transfer between the electrode and the phthalocyanine molecules. A smaller Rct value indicates faster kinetics.

The Nyquist plot for a phthalocyanine film often shows semicircles, where the diameter of a semicircle at high-to-medium frequencies corresponds to the charge transfer resistance. Analysis of the EIS data using equivalent circuit models can also distinguish between processes occurring at the interface and those within the bulk of the film, such as ion transport or electronic conductivity. researchgate.net This detailed kinetic information is crucial for optimizing the performance of devices like sensors, batteries, and dye-sensitized solar cells, where efficient charge transfer is paramount. rsc.org Studies on related materials have used EIS to reveal non-Debye type relaxation and the influence of grain boundaries on charge transport. researchgate.net

Investigation of Material Architectures and Film Fabrication

Thin Film Deposition Techniques

The creation of uniform and well-ordered thin films is crucial for harnessing the electronic and optical properties of disodium (B8443419) phthalocyanine (B1677752). The main approaches include thermal evaporation, solution-based processing, and electrochemical deposition.

Thermal evaporation, a type of physical vapor deposition (PVD), is a common method for depositing high-quality thin films of phthalocyanines due to their thermal stability. kau.edu.saslideshare.net The process involves heating the source material in a high vacuum environment, causing it to sublimate. nih.gov The resulting vapor then condenses onto a cooler substrate, forming a thin film. nih.gov

Key parameters that control the film's quality and characteristics are meticulously controlled during deposition. Research on disodium phthalocyanine derivatives and related metal phthalocyanines demonstrates the importance of these parameters. ias.ac.in For instance, films have been successfully grown by heating the material to an evaporation temperature of 453 K, which is below its decomposition temperature. ias.ac.in The process is typically conducted under a high vacuum, with pressures around 1 × 10⁻⁵ Torr, to minimize impurities and ensure a clean deposition environment. ias.ac.in The substrate, often quartz or crystalline silicon wafers, is maintained at a specific temperature, which can influence the crystalline phase of the deposited film. ias.ac.inrsc.org The amount of source material and the evaporation rate are also kept constant to ensure reproducibility. ias.ac.in Post-deposition heat treatment, or annealing, can further modify the film's structure, often inducing a phase transition to the α-form. ias.ac.in

| Parameter | Typical Value | Significance | Source(s) |

| Evaporation Temperature | 453 K | Kept below decomposition temperature to ensure molecular integrity. | ias.ac.in |

| Base Pressure | 1 × 10⁻⁵ Torr | Minimizes contamination and unwanted reactions. | ias.ac.in |

| Substrate | Quartz, Silicon | Provides a surface for film condensation and growth. | ias.ac.in |

| Substrate Temperature | Room Temperature to ~330°C | Influences molecular arrangement and crystalline phase (polymorphism). | rsc.org |

| Post-Deposition Annealing | Varies | Can induce phase transitions (e.g., to α-form) and alter morphology. | ias.ac.in |

Solution-processing offers a versatile and often lower-cost alternative to vacuum-based methods. squarespace.com These techniques involve dissolving the phthalocyanine compound in a suitable solvent and then applying it to a substrate. nih.gov

Spin coating is a widely used technique for creating uniform thin films. nih.gov It involves dispensing a solution of the material onto a rotating substrate. nih.gov The centrifugal force spreads the solution evenly, while the solvent rapidly evaporates, leaving behind a solid film. nih.gov The final film thickness and morphology are influenced by factors such as the solution concentration, solvent volatility, and the rotational speed of the substrate. nih.gov

The Langmuir-Blodgett (LB) technique allows for the fabrication of highly ordered, ultrathin films, often down to a single molecular layer. iupac.org This method is particularly suited for amphiphilic molecules, which possess both hydrophilic and hydrophobic parts. rsc.org The process involves spreading a solution of the compound onto the surface of a subphase, typically purified water, in a trough. iupac.org After the solvent evaporates, a movable barrier compresses the molecules into a densely packed monolayer at the air-water interface. iupac.org This monolayer is then transferred to a solid substrate by vertically dipping and withdrawing the substrate through the interface. iupac.org This process can be repeated to build up multilayered films with precise control over the thickness and molecular organization. iupac.org

Electrochemical deposition is another powerful method for forming thin films directly onto a conductive substrate. scielo.br This technique is particularly useful for phthalocyanine derivatives that can be engaged in electrochemical reactions. For instance, nickel(II) tetraamino-phthalocyanine, a related compound, has been successfully deposited from a solution onto indium-tin oxide (ITO) electrodes. nih.govacs.org

The process is typically carried out using cyclic voltammetry (CV). nih.govacs.org The substrate (working electrode) is immersed in an electrolyte solution containing the dissolved phthalocyanine derivative. nih.govacs.org A potential is then swept back and forth within a specific range. nih.govacs.org This potential cycling triggers redox reactions in the amino groups of the molecules, causing them to deposit and adhere to the electrode surface, gradually building up a film. nih.govacs.org The number of scan cycles directly influences the film thickness, although the relationship may not be linear as the film becomes more densely packed with increased deposition. acs.org

| Parameter | Typical Value/Range | Significance | Source(s) |

| Technique | Cyclic Voltammetry (CV) | Controls the deposition through applied potential. | nih.govacs.org |

| Electrolyte | 0.1 M TBABF₄ in DMF | Provides the medium for ionic conduction. | nih.govacs.org |

| Solute Concentration | 0.1 mM | Affects the rate of deposition and film quality. | nih.govacs.org |

| Potential Range | -1.8 V to 1.4 V | Drives the redox reactions necessary for deposition. | nih.govacs.org |

| Scan Rate | 0.1 V/s | Influences the kinetics of the deposition process. | nih.govacs.org |

| Number of Cycles | 3 - 15 | Determines the final thickness of the deposited film. | nih.govacs.org |

Morphology and Structural Characterization of Films

Understanding the crystalline structure (polymorphism) and surface topography of the deposited films is essential, as these characteristics are directly linked to the material's performance in devices. Techniques like X-ray diffraction and atomic force microscopy are indispensable for this purpose.

X-ray diffraction (XRD) is a primary technique for determining the crystal structure and identifying different polymorphic forms of phthalocyanine films. mdpi.com Phthalocyanines are known to exist in several crystalline phases, most commonly the α (alpha) and β (beta) forms, which differ in their molecular packing and stacking angle. rsc.org

XRD patterns of thin films reveal important structural information. For example, studies on metal phthalocyanines show that as-deposited films can exhibit a strong preferred orientation. researchgate.netisuct.ru The presence of sharp diffraction peaks indicates a high degree of crystallinity. mdpi.com The position and relative intensity of these peaks can be used to identify the specific polymorph. kau.edu.sa For instance, in some phthalocyanine films, a characteristic peak for the α-form appears around 718 cm⁻¹, while a peak for the β-form is observed at 773 cm⁻¹. kau.edu.sa The deposition conditions, such as substrate temperature, play a crucial role in determining which polymorph is formed. rsc.org A phase transition from the α- to the β-phase can be induced by depositing the film at elevated temperatures or by post-deposition annealing. rsc.org

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to investigate the surface morphology, roughness, and aggregation in thin films. spectraresearch.commdpi.com It provides a three-dimensional profile of the surface at the nanoscale, revealing details about grain size and molecular arrangement. ias.ac.inspectraresearch.com

AFM analysis of thermally evaporated disodium phthalocyanine derivative films shows that they can be homogeneous and compact, with some small aggregates. ias.ac.in The morphology is highly dependent on the preparation method and subsequent treatments. For example, films of metal-free phthalocyanine deposited at lower temperatures exhibit a smooth morphology with spherical islands, characteristic of the α-phase. rsc.org In contrast, films prepared at higher temperatures or annealed post-deposition, which correspond to the β-phase, show significantly greater surface roughness and the formation of long, needle-like crystals. rsc.org The root mean square (RMS) roughness is a key parameter derived from AFM data, quantifying the surface texture. For some as-deposited phthalocyanine films, the RMS roughness can be as low as 0.74 nm, indicating a very smooth surface. researchgate.net After annealing, this value can increase significantly, for instance to 4.11 nm, corresponding to the formation of larger, disordered domains. researchgate.net

Scanning Electron Microscopy (SEM) for Film Homogeneity and Topography

Scanning Electron Microscopy (SEM) is an essential technique for characterizing the surface of 29H,31H-Phthalocyanine, disodium salt films. It provides high-resolution images that reveal crucial information about the film's homogeneity, topography, and the presence of any structural defects. For instance, in studies of related metal phthalocyanine films, SEM micrographs are used to observe the size, shape, and distribution of crystallites or aggregate particles. squarespace.comnih.gov

Analysis via SEM can confirm whether a film is uniform and continuous or if it consists of discrete islands or large, irregular aggregates. nih.gov For example, SEM analysis of copper phthalocyanine (CuPc) thin films deposited at different temperatures shows a clear evolution in surface morphology, from a relatively smooth surface at room temperature to one with distinct, larger crystallites at elevated temperatures. squarespace.com This technique is vital for correlating fabrication parameters with the resulting physical structure of the film, ensuring the desired topography for a specific application is achieved.

Influence of Deposition Conditions on Film Microstructure

The microstructure of phthalocyanine films is profoundly influenced by the conditions under which they are deposited. Key parameters include substrate temperature, deposition rate, and the nature of the substrate itself. squarespace.comnih.govresearchgate.net These factors govern the nucleation and growth processes, ultimately determining the crystallinity, molecular orientation, and grain size of the film. nih.gov

For many metal phthalocyanines, which serve as models for the disodium salt, deposition via physical vapor deposition (PVD) is common. squarespace.comnih.gov

Substrate Temperature: Increasing the substrate temperature generally provides more thermal energy to the deposited molecules, enhancing their surface mobility. This allows them to arrange into more ordered, crystalline structures. As shown with CuPc, films deposited at higher temperatures tend to have larger crystallites. squarespace.com

Deposition Rate: The rate of deposition also plays a critical role. Low deposition rates typically result in the formation of large, well-defined crystallites with fewer grain boundaries. nih.gov Conversely, very high deposition rates can lead to a kinetically dominated growth process, often resulting in amorphous or polycrystalline films with low crystallinity. nih.gov

Substrate Surface: The energy and chemistry of the substrate surface dictate the initial nucleation behavior. squarespace.com The choice of substrate can influence whether the molecules grow in a layer-by-layer fashion or form three-dimensional islands. squarespace.com

The table below summarizes findings from studies on CuPc, which illustrate general principles applicable to phthalocyanine film deposition.

| Deposition Parameter | Observation | Resulting Film Microstructure | Reference |

| Substrate Temperature | Increased from Room Temp. to 300 °C | Transition from smooth, nearly amorphous film to films with larger, distinct crystallites. | squarespace.com |

| Deposition Rate | Low Rate | Leads to larger crystallites and fewer grain boundaries. | nih.gov |

| Deposition Rate | High Rate | Kinetically dominated growth, resulting in low crystallinity or amorphous films. | nih.gov |

Supramolecular Assemblies and Nanostructures

The ability of this compound to form highly organized structures through non-covalent interactions is central to its functionality. This self-assembly can be controlled to produce specific aggregates and complex hierarchical systems.

Controlled Self-Assembly in Solution and Solid State

Phthalocyanine molecules, characterized by their large, planar π-conjugated systems, have a strong tendency to self-assemble through π-π stacking interactions. globethesis.com This process can be controlled in both solution and the solid state to create ordered nanostructures. globethesis.com The assembly can be directed by various means, including the choice of solvent, temperature, and interaction with surfaces or other molecules. nih.govresearchgate.net

In the solid state, self-assembly can be guided by using substrates. For example, phthalocyanine derivatives with thiol groups have been shown to form self-assembled monolayers (SAMs) on gold surfaces. rsc.org The length of the tethering alkyl chain in these systems has a profound effect on the orientation and packing density of the phthalocyanine macrocycles on the surface. rsc.org At the air-water interface, phthalocyanine molecules can also be organized into neatly arranged nanoparticles, with the resulting nanostructure being controllable by adjusting surface pressure. globethesis.com

Formation of Aggregates (H- and J-aggregates) and Their Control

In solution and in thin films, phthalocyanine molecules readily form aggregates, which are broadly classified based on the relative orientation of the molecules and their corresponding spectroscopic signatures. nih.govnih.gov

H-aggregates (hypsochromic): These aggregates are characterized by a face-to-face stacking arrangement of the phthalocyanine rings. This geometry results in a blue-shift of the main absorption band (Q-band) compared to the monomer. nih.govnih.gov The formation of H-aggregates is often favored in aqueous solutions and for molecules without bulky substituents that would sterically hinder close cofacial packing. nih.gov

J-aggregates (bathochromic): These are formed from a slipped, head-to-tail arrangement of the molecules. This configuration leads to a red-shift of the Q-band. nih.govnih.gov The formation of J-aggregates in phthalocyanines is a rarer phenomenon and can be facilitated by specific substituents or axial ligands that predetermine the geometry. nih.gov

The control over which type of aggregate forms is a key area of research. The aggregation state is highly dependent on factors such as concentration, solvent, temperature, ionic strength, and molecular structure. researchgate.net Introducing bulky substituents on the periphery of the phthalocyanine ring is a common strategy to hinder aggregation or to control the packing arrangement, thereby tuning the optical properties. researchgate.netrsc.org For instance, increasing steric hindrance around the phthalocyanine core has been shown to reduce the effects of J-aggregation in thin-film structures. rsc.org

| Aggregate Type | Molecular Arrangement | Spectroscopic Shift (Q-Band) | Influencing Factors | Reference |

| H-aggregate | Face-to-face (cofacial) | Blue-shift (hypsochromic) | Absence of bulky substituents, aqueous media | nih.govnih.gov |

| J-aggregate | Slipped (head-to-tail) | Red-shift (bathochromic) | Coordinating substituents, specific axial ligands | nih.govnih.gov |

Hierarchical Assembly and Responsive Gel Systems

Beyond simple aggregation, phthalocyanine molecules can be designed to participate in hierarchical self-assembly, where primary nanostructures serve as building blocks for more complex, multi-dimensional architectures. globethesis.comresearchgate.net This process allows for the creation of highly ordered materials with emergent properties.

Furthermore, phthalocyanines can be incorporated into stimuli-responsive systems, such as hydrogels. nih.gov These "smart" materials can undergo reversible changes in their structure and properties in response to external triggers like temperature, pH, or specific chemicals. nih.govrsc.org For example, thermoresponsive hydrogels have been developed to carry and release phthalocyanine derivatives. nih.govnih.gov In some systems, phthalocyanines are doped into a sol-gel matrix, creating a solid-state material where the dye molecules are encapsulated. nasa.gov The development of responsive gel systems based on this compound, opens up possibilities for creating dynamic materials for sensing and controlled release applications.

Mechanistic Studies in Advanced Research Applications

Mechanistic Principles in Optoelectronic Devices

The extended π-conjugated system of the phthalocyanine (B1677752) macrocycle is central to its utility in optoelectronic devices. The movement and interaction of charge carriers and excited states within this molecular framework are fundamental to its function in applications ranging from thin-film electronics to solar energy conversion.

Charge Transport Mechanisms in Thin Films

The performance of organic electronic devices is intrinsically linked to the efficiency of charge transport within the active material layers. In the case of 29H,31H-Phthalocyanine, disodium (B8443419) salt (Na2Pc), its behavior in thin films has been investigated to understand these charge transport phenomena.

Studies on flexible diodes incorporating Na2Pc thin films have provided insights into its charge carrying properties. anr.fr In these devices, Na2Pc functions as the hole carrier (p-type semiconductor). The transport of charge is often studied in conjunction with an electron-accepting (n-type) material, such as tetracyano-π-quinodimethane (TCNQ), to form a heterojunction where charge separation and transport can occur. anr.fr

The efficiency of charge transport is highly dependent on the alignment of the molecular energy levels—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the materials at the heterojunction interface. For efficient hole injection from an electrode to the Na2Pc layer, the work function of the electrode should be closely matched with the HOMO level of the Na2Pc. For instance, the HOMO of Na2Pc at 4.789 eV is nearly isoenergetic with the work function of Indium Tin Oxide (ITO) at 4.8 eV, facilitating hole transport. anr.fr

The architecture of the device also plays a critical role. A dispersed heterojunction, where the p-type and n-type materials are blended, can offer a larger interfacial area for charge phenomena compared to a simple flat heterojunction. This can lead to significantly higher current density values in the dispersed configuration. anr.fr The charge mobility, a measure of how quickly a charge carrier can move through the material, has been observed in the range of 10⁻¹⁰ to 10⁻⁹ m²/Vs for Na2Pc-based devices. anr.fr

Theoretical calculations using Density Functional Theory (DFT) have further elucidated the molecular interactions. In a Na2Pc-TCNQ system, the interaction is characterized by hydrogen bonds, which facilitate the electronic relationship and charge transport between the two molecules. anr.fr The sodium ions in Na2Pc are positioned above and below the molecular plane, which causes the phthalocyanine macrocycle to lose some planarity but can enhance its conductivity. anr.fr

| Property | Flat Heterojunction Device | Dispersed Heterojunction Device |

| Barrier Height (eV) | 1.024 | 0.909 |

| Charge Mobility (m²/Vs) | 10⁻¹⁰ | 10⁻⁹ |

| Threshold Voltage (V) | 1.203 | Not specified |

This table presents comparative data for flexible diode devices based on Na2Pc and TCNQ, highlighting the influence of device architecture on key electrical properties. anr.fr

Exciton (B1674681) Dynamics and Dissociation in Heterojunctions

Upon absorption of light, a phthalocyanine molecule is promoted to an excited state, forming an exciton, which is a bound state of an electron and a hole. In a heterojunction device, the dissociation of this exciton at the interface between the donor (phthalocyanine) and acceptor materials is the critical step for generating free charge carriers.

While specific studies on the exciton dynamics of 29H,31H-Phthalocyanine, disodium salt in heterojunctions are not extensively detailed in the available literature, the general principles can be understood from studies on other metallophthalocyanines. For instance, research on zinc phthalocyanine aggregates reveals that upon photoexcitation, complex relaxation and energy transfer processes occur. northwestern.eduyoutube.com In disordered H-aggregates, an energy transfer channel can exist between aggregates of different sizes, leading to a non-radiative decay pathway. northwestern.edu

In a heterojunction, such as those formed between transition metal dichalcogenides and organic semiconductors, the presence of the interface introduces pathways for charge transfer that compete with the intrinsic decay processes of the exciton. nih.gov The rate of exciton dissociation depends on the energy level alignment at the interface and the strength of the electronic coupling between the donor and acceptor molecules. Efficient dissociation requires that the energy gain from separating the electron and hole and moving them to the acceptor and donor respectively is sufficient to overcome their Coulombic attraction. The formation of mixed states with both Frenkel exciton (localized on a single molecule) and charge-transfer characteristics can be directly generated by light absorption. youtube.com

Photovoltaic Mechanisms in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology where a photosensitizer, or dye, is responsible for light absorption. Phthalocyanines are attractive candidates for this role due to their high chemical and thermal stability and their intense absorption in the red and near-infrared regions of the solar spectrum, which complements the absorption of many other dyes. researchgate.netyoutube.com

The fundamental mechanism of a DSSC involves the following steps:

Light Absorption: The dye molecule, adsorbed onto the surface of a wide-bandgap semiconductor (typically Titanium Dioxide, TiO₂), absorbs an incoming photon, promoting an electron to an excited state. youtube.comyoutube.com

Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band of the TiO₂. This process must be faster than other de-excitation pathways of the dye to be efficient. youtube.com

Charge Transport: The injected electron percolates through the network of TiO₂ nanoparticles to the transparent conductive electrode. youtube.com

Dye Regeneration: The oxidized dye molecule is reduced back to its ground state by a redox mediator (e.g., I⁻/I₃⁻ couple) present in an electrolyte. youtube.com

Mediator Regeneration: The oxidized redox mediator diffuses to the counter-electrode, where it is reduced by the electrons that have traveled through the external circuit, thus completing the cycle. youtube.com

While specific photovoltaic data for this compound in DSSCs is limited in the reviewed literature, the general properties of phthalocyanines are highly relevant. The synthetic versatility of the phthalocyanine structure allows for molecular engineering to optimize performance. researchgate.netcancer.gov This includes adding anchoring groups (like carboxylic acids) to ensure strong attachment to the TiO₂ surface for efficient electron injection and introducing bulky substituents to prevent aggregation of the dye molecules on the semiconductor surface, which can quench excited states and reduce efficiency. acs.org The solubility of the dye, which would be high for a disodium salt in polar solvents, is also an important factor for device fabrication and performance. researchgate.net

Catalytic Mechanisms

The phthalocyanine macrocycle can coordinate with a wide variety of metal ions, creating a family of metallophthalocyanines (MPcs) with diverse catalytic activities. These complexes are structurally analogous to porphyrins found in natural enzymes, making them excellent biomimetic catalysts. researchgate.net

Role of Central Metal Ions in Catalytic Processes

The identity of the central metal ion is the primary determinant of a metallophthalocyanine's catalytic properties. The metal ion significantly influences the electronic structure, redox potential, and magnetic properties of the entire molecule. cancer.govresearchgate.net This, in turn, dictates the catalyst's interaction with substrates and its ability to facilitate specific chemical transformations.

Different metal ions create active sites with varying affinities for reactants and abilities to cycle through different oxidation states, which is often crucial for catalytic cycles. For example, in the electrochemical reduction of CO₂, the choice of the central transition metal (e.g., Co, Ni, Fe, Cu, Zn) in the phthalocyanine core leads to dramatic differences in activity and product selectivity. researchgate.net Cobalt-phthalocyanine (CoPc) has shown high selectivity for CO production, while Zinc-phthalocyanine (ZnPc) favors the hydrogen evolution reaction. researchgate.net Similarly, for the oxygen reduction reaction (ORR), iron-phthalocyanine (FePc) is a well-studied and effective catalyst. rsc.org

In the case of this compound, the two sodium ions are ionically bonded and would likely dissociate in a polar solvent. This would leave a metal-free phthalocyanine dianion (Pc²⁻). While metal-free phthalocyanine can exhibit some catalytic activity, the more significant role in many redox processes is played by transition metal centers. However, the presence of the disodium salt could be relevant in base-catalyzed reactions or where the ionic nature of the compound influences its solubility and interaction with substrates or solid supports. When used in processes where other transition metals are present, the phthalocyanine could act as a ligand, forming a catalytically active species in situ. Furthermore, alkali metals themselves can act as promoters in certain catalytic systems, such as in ammonia (B1221849) synthesis where they have been shown to enhance the performance of iron-based catalysts derived from phthalocyanine precursors. nih.gov

Heterogeneous and Homogeneous Catalysis with Phthalocyanine Derivatives

Phthalocyanine catalysts can be employed in two primary modes: homogeneous and heterogeneous catalysis.

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically a liquid solution. nih.gov Water-soluble phthalocyanine derivatives, such as sulfonated salts, are well-suited for homogeneous catalysis in aqueous media. This mode of catalysis often allows for high activity and selectivity under mild reaction conditions because the active sites of the catalyst are readily accessible to the substrate molecules. youtube.com

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. nih.gov Typically, a solid catalyst is used for reactions in the gas or liquid phase. A major advantage of heterogeneous catalysis is the ease of separating the catalyst from the product mixture, which allows for catalyst recycling and simplifies product purification. youtube.comresearchgate.net Phthalocyanine derivatives can be heterogenized by immobilizing them on solid supports such as silica, alumina, polymers, or carbon nanotubes. northwestern.eduresearchgate.net This approach combines the high activity of the molecular catalyst with the practical benefits of a solid catalyst. The interaction with the support material can also modulate the electronic properties and catalytic activity of the phthalocyanine complex. northwestern.edu

This compound, due to its ionic nature, could be used in homogeneous systems where solubility is desired. It could also be supported on a suitable material, potentially through ionic exchange or adsorption, to create a heterogeneous catalyst for various applications.

Electrocatalytic and Photocatalytic Reaction Pathways

Phthalocyanines, including the disodium salt, are recognized for their significant electrocatalytic and photocatalytic activities, which stem from the unique electronic properties of their 18-π-electron aromatic macrocycle. nih.gov These properties allow them to serve as highly tailorable and stable platforms for a variety of electrochemical reactions. rsc.org

Electrocatalysis: Metal-containing phthalocyanines (MPcs) are proficient electrocatalysts for critical energy conversion reactions, including the oxygen reduction reaction (ORR), carbon dioxide reduction reaction (CO₂RR), oxygen evolution reaction (OER), and hydrogen evolution reaction (HER). rsc.orgnih.gov The catalytic mechanism is primarily centered on the M-N₄ coordination sites within the phthalocyanine structure. nih.gov The reaction pathways are often described by established models:

Oxygen Reduction Reaction (ORR): The ORR can proceed via a direct 4-electron pathway, converting O₂ directly to H₂O, or a 2-electron pathway, forming hydrogen peroxide (H₂O₂). The specific pathway is influenced by the central metal ion and the molecular architecture.

CO₂ Reduction Reaction (CO₂RR): The mechanisms for CO₂RR on MPcs are typically explained through two main pathways: the sequential proton-electron transfer (SPET) and the proton-coupled electron transfer (PCET). nih.gov These pathways describe the adsorption of CO₂ onto the catalytic site and its subsequent transformation into products like carbon monoxide (CO) or formic acid (HCOOH). nih.gov

Hydrogen Evolution Reaction (HER): Similar to noble metal catalysts, the HER on MPcs generally follows either the Volmer-Heyrovsky or Volmer-Tafel mechanism, involving the adsorption of hydrogen and subsequent electrochemical or chemical desorption steps. nih.gov

Photocatalysis: The photocatalytic activity of phthalocyanines is initiated by the absorption of a photon, which elevates the molecule to an excited singlet state. researchgate.net From this state, it can undergo intersystem crossing to a longer-lived triplet state. nih.gov This excited triplet state molecule can then participate in two primary types of photoreactions:

Type I Reaction: The excited photosensitizer engages in an electron transfer process with a substrate molecule, generating radical ions which can further react with oxygen to produce reactive oxygen species (ROS) like superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•). researchgate.netiiarjournals.org

Type II Reaction: The excited triplet state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). researchgate.netiiarjournals.org Singlet oxygen is a powerful oxidant capable of degrading various organic pollutants. researchgate.net

Phthalocyanines containing transition metal ions with a closed valence shell, such as Al³⁺ and Zn²⁺, are known to be particularly efficient photocatalysts for degrading pollutants via the generation of singlet oxygen. researchgate.net

Sensing Mechanisms

Phthalocyanine-based sensors operate through a variety of mechanisms that translate a chemical interaction into a measurable signal. The semiconducting nature and delocalized π-electron system of the macrocycle are central to these functions. researchgate.net

Interaction with Analyte Molecules (e.g., Gas, Chemical Vapors)

The sensing capability of phthalocyanines arises from the physical and chemical interactions between the phthalocyanine film and analyte molecules. researchgate.netscispace.com These interactions can be categorized as irreversible chemical reactions, reversible charge-transfer reactions, or sorption phenomena. researchgate.netscispace.com

For gaseous analytes like nitrogen dioxide (NO₂), ammonia (NH₃), or volatile organic compounds (VOCs), the interaction mechanism is highly dependent on the nature of both the analyte and the phthalocyanine. rsc.orgup.ac.zaucsd.edu

Oxidizing and Reducing Gases: Oxidizing gases like NO₂ act as electron acceptors, while reducing gases like NH₃ act as electron donors. mdpi.com The interaction often involves the central metal atom of the phthalocyanine or the macrocycle itself, leading to a change in the charge carrier concentration of the material. rsc.orgucsd.edu

Volatile Organic Compounds (VOCs): The interaction with VOCs can be governed by several forces. For instance, branched alkoxy-substituted phthalocyanines show an affinity for non-polar hydrocarbon compounds due to strong van der Waals interactions. up.ac.za In contrast, metal-free phthalocyanines can interact with polar compounds through hydrogen bonding involving the N–H groups in the core of the macrocycle. up.ac.za

Specific Molecular Interactions: In a study involving this compound (Na₂Pc) and the electron acceptor tetracyano-π-quinodimethane (TCNQ), the interaction was found to occur via hydrogen bonds. mdpi.com These bonds form between the nitrogen atoms of TCNQ and the hydrogen atoms on the periphery of the Na₂Pc macrocycle, with calculated bond lengths of 2.94 Å and 3.13 Å. mdpi.com This specific interaction demonstrates the role of weak chemical bonds in the formation of charge-transfer complexes. mdpi.com

Charge Transfer and Sorption Phenomena in Sensor Operation

The operation of phthalocyanine-based chemiresistive sensors is fundamentally based on the modulation of their electrical conductivity upon exposure to analytes. This modulation is a direct result of charge transfer and sorption phenomena. scispace.commdpi.com

Phthalocyanines are typically p-type semiconductors, where the charge carriers are "holes". mdpi.com The sensing mechanism can be described as follows:

Adsorption and Oxygen's Role: In ambient conditions, oxygen is adsorbed on the phthalocyanine surface, acting as a dopant. It removes electrons from the phthalocyanine's conduction band, creating holes and increasing the material's conductivity. up.ac.zaucsd.edu

Analyte Interaction and Charge Transfer: When an electron-donating (reducing) analyte like NH₃ is introduced, it can interact with the phthalocyanine film. This interaction can lead to the transfer of an electron to the phthalocyanine, which neutralizes a hole. This process, known as hole destruction or hole trapping, decreases the charge carrier concentration and thus increases the material's resistance. ucsd.edu Conversely, an electron-accepting (oxidizing) gas like NO₂ will withdraw more electrons, increasing the number of holes and decreasing the resistance. ucsd.edu

The combination of these phenomena dictates the sensor's response, including its sensitivity and kinetics. researchgate.net

Molecular Recognition and Selectivity Mechanisms

Selectivity, the ability to respond to a specific analyte in the presence of others, is a critical aspect of chemical sensor performance. nih.gov For phthalocyanines, selectivity is achieved through several mechanisms:

Central Metal Ion: The nature of the central metal ion plays a dominant role. mdpi.com Different metal ions exhibit varying affinities for different analyte molecules. For example, studies on cobalt phthalocyanine (CoPc) and metal-free phthalocyanine (H₂Pc) showed that CoPc responses correlated with the Lewis basicity of the analytes (coordination to the metal center), while H₂Pc responses correlated with the hydrogen-bond basicity of the analytes (interaction with the N-H core). ucsd.edu

Peripheral Substituents: Functional groups attached to the periphery of the phthalocyanine ring can be tailored to create specific binding sites. up.ac.za Electronegative groups can enhance interactions with polar VOCs, while long alkyl chains can favor interactions with non-polar hydrocarbons. up.ac.za

Molecular Imprinting: A sophisticated approach to achieving high selectivity is through molecularly imprinted polymers (MIPs). In this technique, a polymer network is formed around a template molecule. nih.gov Subsequent removal of the template leaves behind a three-dimensional cavity that is complementary in shape and functionality, enabling highly specific recognition of the target analyte. nih.gov For instance, a MIP created using a zinc-phthalocyanine derivative and methacrylic acid as functional monomers showed high selectivity for its template molecule, tri-O-acetyladenosine, by utilizing both coordination to the zinc ion and hydrogen bonding interactions within the imprinted cavity. nih.gov

These mechanisms allow for the rational design of phthalocyanine-based sensors with enhanced selectivity towards specific target molecules. scholar-press.com

Photodynamic and Photothermal Mechanisms (Excluding Clinical Outcomes)

Singlet Oxygen Generation and Reactive Oxygen Species (ROS) Formation

The photodynamic action of this compound, and related compounds is predicated on their ability to act as photosensitizers, converting light energy into chemical reactivity, primarily through the generation of singlet oxygen (¹O₂) and other reactive oxygen species (ROS). nih.govresearchgate.net This process is independent of any clinical application and is a fundamental photochemical property of the molecule.

The mechanism begins with the absorption of light by the phthalocyanine molecule (P), promoting it from its ground state (S₀) to an excited singlet state (S₁). researchgate.net From this short-lived state, the molecule can undergo intersystem crossing to a more stable, long-lived excited triplet state (T₁). nih.gov This triplet-state photosensitizer is the key actor in the subsequent photochemical reactions. researchgate.net